COX-2 Inhibitory Potency of Benzoylhypaconine Compared to Benzoylaconine
Benzoylhypaconine inhibits COX-2 activity in a cell-free assay with an IC₅₀ of 20.5 µM, whereas the closely related monoester analog benzoylaconine demonstrates substantially greater COX-2 inhibitory potency (IC₅₀ = 350 nM) under comparable assay conditions . This represents an approximate 58.6-fold difference in potency between these two structurally similar monoester alkaloids. The differential underscores that benzoylhypaconine is not a potent COX-2 inhibitor relative to its in-class comparator, and procurement decisions for COX-2 screening campaigns should account for this measured potency gap.
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20.5 µM (20,500 nM) |
| Comparator Or Baseline | Benzoylaconine: IC₅₀ = 350 nM |
| Quantified Difference | Benzoylaconine is approximately 58.6-fold more potent than benzoylhypaconine (20,500 nM vs. 350 nM) |
| Conditions | Cell-free assay; human recombinant COX-2; colorimetric detection; arachidonic acid substrate |
Why This Matters
Researchers procuring monoester alkaloids for COX-2 inhibition studies must recognize the ~59-fold potency difference between benzoylhypaconine and benzoylaconine to avoid experimental failure due to compound misselection.
